molecular formula C7H3BClF6K B13487550 Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate

Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate

Cat. No.: B13487550
M. Wt: 286.45 g/mol
InChI Key: NOKRSNNGFKHLQZ-UHFFFAOYSA-N
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Description

Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is a trifluoroborate salt featuring a phenyl ring substituted with a chlorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl and heteroaryl structures for pharmaceuticals and materials science . However, steric hindrance from the ortho-trifluoromethyl group may also influence its coupling efficiency .

Properties

Molecular Formula

C7H3BClF6K

Molecular Weight

286.45 g/mol

IUPAC Name

potassium;[5-chloro-2-(trifluoromethyl)phenyl]-trifluoroboranuide

InChI

InChI=1S/C7H3BClF6.K/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15;/h1-3H;/q-1;+1

InChI Key

NOKRSNNGFKHLQZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)Cl)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate typically involves the reaction of 5-chloro-2-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction scheme is as follows:

5-chloro-2-(trifluoromethyl)phenylboronic acid+KHF2Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate\text{5-chloro-2-(trifluoromethyl)phenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 5-chloro-2-(trifluoromethyl)phenylboronic acid+KHF2​→Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient filtration systems to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the organotrifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Aryl or vinyl halides, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or NaOH)

    Conditions: Typically carried out in an aqueous or alcoholic medium at temperatures ranging from room temperature to 100°C

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the modification of biologically active molecules to enhance their properties, such as increasing metabolic stability or altering biological activity.

    Industry: Applied in the production of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Salts

Structural and Electronic Effects

Trifluoroborate salts are highly sensitive to substituent effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Weight Electronic Effects Steric Effects
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate 5-Cl, 2-CF₃ (ortho) ~269.4* Strong electron-withdrawing (-Cl, -CF₃) High (ortho-CF₃ hinders approach to catalyst)
Potassium [4-(trifluoromethyl)phenyl]trifluoroborate 4-CF₃ (para) 252.006 Moderate electron-withdrawing (-CF₃) Low (para substitution)
Potassium (5-chlorothiophen-2-yl)trifluoroborate 5-Cl on thiophene 214.48 Electron-rich thiophene ring Moderate (planar thiophene)
Potassium (4-tert-butylphenyl)trifluoroborate 4-t-Bu (para) 248.12 Electron-donating (+I effect of t-Bu) High (bulky t-Bu group)

*Estimated based on analogs.

Key Findings :

  • Electron-Withdrawing Groups : The -CF₃ and -Cl groups in the target compound increase boron's Lewis acidity, facilitating transmetalation in cross-coupling reactions. However, excessive stabilization of the boron center by these groups may reduce fluoride ion dissociation, limiting catalytic activity .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison
Compound Name Reaction Type Yield/ Efficiency Notes
This compound Suzuki-Miyaura coupling Not reported Predicted moderate due to steric effects
Potassium [4-(trifluoromethyl)phenyl]trifluoroborate Enantioselective synthesis 14% Para-CF₃ allows better catalyst access
Potassium (5-chlorothiophen-2-yl)trifluoroborate Heteroaryl coupling Not reported Thiophene’s electron-rich nature may alter pathways
Potassium (4-tert-butylphenyl)trifluoroborate Sterically hindered coupling Low Bulky t-Bu group reduces reactivity

Key Findings :

  • Para vs. Ortho Substitution : Para-substituted trifluoroborates (e.g., 4-CF₃) generally exhibit higher reactivity due to reduced steric hindrance. For example, Potassium [4-(trifluoromethyl)phenyl]trifluoroborate achieved measurable yields in Pd-catalyzed reactions, whereas ortho-substituted analogs like the target compound may underperform .

Solubility and Practical Handling

Trifluoroborate salts often face solubility challenges in organic solvents. For instance, Potassium alkoxymethyltrifluoroborates require Soxhlet extraction for purification due to poor solubility in acetone and acetonitrile .

Biological Activity

Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacokinetics, and therapeutic applications.

  • Molecular Formula : C7_7H3_3BClF6_6K
  • Molar Mass : 286.45 g/mol
  • CAS Number : 1985700-40-0

Research indicates that potassium organotrifluoroborates, including this compound, can act as electrophiles in biological systems. They participate in various chemical reactions that can influence biological pathways, particularly in cancer therapy and enzyme inhibition.

  • Inhibition of Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, it has been noted that related compounds show potent activity against c-KIT kinase, which is crucial for cell proliferation and survival in certain cancers .
  • Electrophilic Activity : The trifluoroborate moiety allows for electrophilic interactions with nucleophiles in biological systems, potentially leading to the modulation of protein functions and signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • In Vitro Studies : In vitro assays have shown that compounds with similar trifluoromethyl substitutions exhibit cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .
  • In Vivo Efficacy : Animal models have indicated that related compounds can inhibit tumor growth effectively, particularly in models resistant to standard therapies .

Table of Biological Activity

StudyCompoundBiological TargetEffectReference
1CHMFL-KIT-64c-KIT KinasePotent inhibition; effective against mutants
2Related TrifluoroboratesVarious cancer cell linesInduced apoptosis; cytotoxicity observed
3Potassium OrganotrifluoroboratesElectrophilic targetsModulation of signaling pathways

Q & A

Q. What are the standard synthetic routes for preparing Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate?

Methodological Answer: The synthesis typically involves SN2 displacement of a brominated precursor with potassium trifluoroborate salts. For example:

Borylation : React a bromo-substituted aryl precursor (e.g., 5-chloro-2-(trifluoromethyl)phenyl bromide) with a borating agent like triisopropyl borate under anhydrous conditions.

Fluoride Exchange : Treat the intermediate with KHF₂ to form the trifluoroborate anion.

Purification : Use continuous Soxhlet extraction to isolate the product from inorganic byproducts, as solubility in organic solvents is often low .

Q. Key Considerations :

  • Use 3 equivalents of alkoxide for efficient SN2 displacement.
  • Monitor reaction progress via ¹⁹F NMR to confirm trifluoroborate formation.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons and confirm substitution patterns.
    • ¹⁹F NMR : Verify trifluoroborate integrity (δ ≈ -135 to -145 ppm) and trifluoromethyl groups (δ ≈ -60 to -70 ppm) .
  • X-ray Crystallography : Resolve boron-centered tetrahedral geometry and confirm potassium counterion coordination .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/F/B/K ratios.

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

  • Storage : Keep in a desiccated environment at room temperature to prevent hydrolysis. Avoid exposure to moisture, as trifluoroborates degrade in aqueous conditions .
  • Handling : Use inert gas (N₂/Ar) during weighing and reaction setup. Pre-dry solvents (e.g., THF, DMF) over molecular sieves.

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for high yields?

Methodological Answer: Suzuki-Miyaura Coupling is the primary application. Optimize using:

  • Catalyst Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) for aryl-aryl coupling .
  • Bases : Cs₂CO₃ or K₃PO₄ (2–3 equiv) to activate the boronate.
  • Solvents : Use toluene/water (1:1) or DME for solubility.

Q. Example Protocol :

ParameterCondition
CatalystPd(dppf)Cl₂ (3 mol%)
BaseCs₂CO₃ (2.5 equiv)
SolventDME/H₂O (3:1)
Temperature80–100°C, 12–24 h
Yield Range70–90% (dependent on electrophile)

Troubleshooting : Low yields may stem from competing protodeboronation; add LiCl (1 equiv) to stabilize the boronate .

Q. How do structural modifications (e.g., substituents) impact reactivity in cross-coupling?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance oxidative addition to Pd⁰ by polarizing the C–B bond.
  • Steric Effects : Bulky substituents at the ortho position reduce coupling efficiency due to hindered Pd coordination.

Q. Case Study :

SubstituentCoupling Yield (%)Notes
5-Cl, 2-CF₃ (target)85%Optimal electronic activation
2,6-di-F78%Moderate steric hindrance
4-OMe45%Electron-donating group slows reaction

Data Source : Comparative studies of analogous trifluoroborates .

Q. How can discrepancies in catalytic efficiency across studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Catalyst Purity : Commercial Pd sources may contain trace ligands; recrystallize catalysts before use.
  • Solvent Drying : Residual water in solvents accelerates protodeboronation.
  • Substrate Quality : Ensure aryl halides are free from dehalogenation byproducts (analyze via GC-MS).

Q. Resolution Strategy :

Replicate reactions with rigorously dried solvents and substrates.

Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps.

Compare turnover numbers (TONs) under standardized conditions .

Q. What are the hydrolytic stability limits of this compound under aqueous conditions?

Methodological Answer:

  • pH-Dependent Degradation :
    • pH < 3 : Rapid hydrolysis to boronic acid (t₁/₂ < 1 h).
    • pH 7–9 : Stable for >24 h in anhydrous organic phases.
  • Mitigation : Add K₂CO₃ (1–2 equiv) to neutralize acidic byproducts during coupling .

Q. Table 1: Key Synthetic Parameters

StepConditionsReference
BorylationTriisopropyl borate, -78°C to RT
Fluoride ExchangeKHF₂ (aq), 0°C, 2 h
PurificationSoxhlet extraction (acetone)

Q. Table 2: Cross-Coupling Optimization

VariableOptimal RangeImpact on Yield
Pd Catalyst Loading1–5 mol%↑ Yield (70–90%)
Reaction Time12–24 hEnsures completion
LiCl Additive1 equivPrevents degradation

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